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molecular formula C4H10BrN B1370022 Pyrrolidine hydrobromide CAS No. 55810-80-5

Pyrrolidine hydrobromide

Cat. No. B1370022
M. Wt: 152.03 g/mol
InChI Key: VFDOIPKMSSDMCV-UHFFFAOYSA-N
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Patent
US04048191

Procedure details

To a solution of 81.0 g (1.00 mole) of hydrogen bromide in 1000 ml of absolute chloroform is added dropwise with cooling and stirring a solution of 80.0 g (1.12 mole) of pyrrolidine in 100 ml of absolute chloroform. Then 95.1 g (1.00 mole) of pyrrole-2-carboxaldehyde is added to the above pyrrolidine hydrobromide solution along with 1 pound of Linde Molecular sieve 5A. The reaction mixture is stirred at ambient temperature for 3 hours, then is filtered through filter aid, washing well with chloroform. The combined filtrate and washings are evaporated in vacuo and the residue is recrystallized twice from acetonitrile to give 1-(pyrrol-2-ylmethylene)pyrrolidinium bromide; m.p. 113°-116° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
95.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BrH:1].[NH:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[NH:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]=O.Br.N1CCCC1>C(Cl)(Cl)Cl>[Br-:1].[NH:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]=[N+:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
Br
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
95.1 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.N1CCCC1
Step Four
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
is filtered
FILTRATION
Type
FILTRATION
Details
through filter aid
WASH
Type
WASH
Details
washing well with chloroform
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized twice from acetonitrile

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Br-].N1C(=CC=C1)C=[N+]1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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